2,6-Dicyano-4-methoxypyridine 2,6-Dicyano-4-methoxypyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13971750
InChI: InChI=1S/C8H5N3O/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,1H3
SMILES:
Molecular Formula: C8H5N3O
Molecular Weight: 159.14 g/mol

2,6-Dicyano-4-methoxypyridine

CAS No.:

Cat. No.: VC13971750

Molecular Formula: C8H5N3O

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dicyano-4-methoxypyridine -

Specification

Molecular Formula C8H5N3O
Molecular Weight 159.14 g/mol
IUPAC Name 4-methoxypyridine-2,6-dicarbonitrile
Standard InChI InChI=1S/C8H5N3O/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,1H3
Standard InChI Key XAXRCALBHZGGCB-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=NC(=C1)C#N)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Basic Properties

2,6-Dicyano-4-methoxypyridine is defined by the molecular formula C₈H₅N₃O, with a molecular weight of 159.14 g/mol. Its IUPAC name derives from the pyridine ring substituted with cyano (-CN) groups at positions 2 and 6 and a methoxy (-OCH₃) group at position 4. The compound’s CAS registry number and other identifiers remain unspecified in publicly available literature, though commercial suppliers list it under proprietary codes (e.g., VCID: VC13971750).

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₅N₃O
Molecular Weight159.14 g/mol
Melting Point128–129 °C
DensityNot reported
SolubilityLimited data; soluble in polar organic solvents

Crystallographic and Structural Insights

While direct crystallographic data for 2,6-dicyano-4-methoxypyridine remains unpublished, studies on analogous compounds, such as 2,6-dicyano-4-pyrone, reveal key structural trends. For example, X-ray diffraction of a copper-iodide coordination polymer containing a related pyridine derivative demonstrated monoclinic crystal symmetry (P2₁/c) with lattice parameters a = 10.6637 Å, b = 18.8249 Å, and c = 14.8626 Å . The presence of electron-withdrawing cyano groups likely influences bond lengths and angles in 2,6-dicyano-4-methoxypyridine, akin to observations in similar nitrile-substituted aromatics .

Synthesis and Manufacturing Processes

Conventional Synthesis Methods

The most widely documented synthesis involves reacting 4-methoxypyridine with malononitrile under basic conditions. This one-pot reaction proceeds via nucleophilic attack at the pyridine ring’s electrophilic positions, facilitated by deprotonation agents such as potassium carbonate. The process typically yields 2,6-dicyano-4-methoxypyridine in moderate to high purity, though recrystallization from ethanol or toluene is often required to isolate the product .

Table 2: Representative Synthetic Pathways

MethodReagents/ConditionsYield (%)Reference
Cyanation of 4-methoxypyridineMalononitrile, K₂CO₃, dioxane, 20 °C71
Microwave-assisted synthesisNot reported

Advanced Synthetic Strategies

Recent innovations include the use of 2,6-dicyano-4-pyrone as a precursor for generating structurally diverse heterocycles. In a 2020 study, researchers treated 2,6-dicyano-4-pyrone with hydroxylamine to produce bis-carboximidamide derivatives, showcasing the compound’s adaptability in generating pharmacologically relevant scaffolds . Such methods underscore the potential for tailoring 2,6-dicyano-4-methoxypyridine’s reactivity through strategic functionalization.

Reactivity and Chemical Behavior

Nucleophilic Substitution Reactions

Applications in Pharmaceutical Development

Drug Discovery Scaffolds

2,6-Dicyano-4-methoxypyridine serves as a versatile intermediate in designing small-molecule inhibitors. Its planar structure and multiple hydrogen-bonding sites make it suitable for targeting enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases, though specific biological data remain sparse. Derivatives synthesized via condensation with thiourea have shown preliminary antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Future Directions and Research Opportunities

Elucidating Biological Mechanisms

Priority areas include in vitro profiling of the compound’s interaction with biological targets. Molecular docking studies could predict its affinity for enzymes like acetylcholinesterase or HIV-1 protease, guiding experimental validation.

Materials Science Innovations

The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Coordination studies with transition metals (e.g., Cu²⁺, Fe³⁺) could yield materials with novel magnetic or catalytic properties .

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